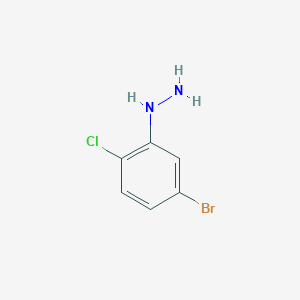

(5-Bromo-2-chlorophenyl)hydrazine

Beschreibung

Eigenschaften

IUPAC Name |

(5-bromo-2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAKTPBQJCJKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of 5 Bromo 2 Chlorophenyl Hydrazine

Historical Development of Phenylhydrazine (B124118) Synthesis Routes

The journey into the synthesis of phenylhydrazines began in 1875 with Hermann Emil Fischer's pioneering work. hydrazine.comchemicalbook.com He was the first to synthesize phenylhydrazine by reducing a diazonium salt, a discovery that laid the groundwork for the synthesis of a wide array of hydrazine (B178648) derivatives. hydrazine.comprinceton.edu Fischer's method involved the reaction of aniline (B41778) with sodium nitrite (B80452) in the presence of hydrochloric acid to form the diazonium salt, which was then reduced to phenylhydrazine. chemicalbook.com This fundamental approach has remained a cornerstone of arylhydrazine synthesis for over a century.

In the years following Fischer's discovery, other chemists like Theodor Curtius and Lobry de Bruyn made significant contributions to hydrazine chemistry, including the first synthesis of hydrazine itself and the preparation of pure anhydrous hydrazine. hydrazine.com These advancements, coupled with the development of industrial-scale production methods like the Raschig process, solidified the importance of hydrazines in both laboratory and industrial settings. hydrazine.com Phenylhydrazine and its derivatives quickly found applications as reagents for identifying carbonyl compounds and in the synthesis of pharmaceuticals and dyes, most notably in the Fischer indole (B1671886) synthesis discovered in 1883. chemicalbook.comnumberanalytics.com

Contemporary Synthetic Strategies for Halogenated Arylhydrazines

The fundamental principles established by Fischer continue to underpin the modern synthesis of halogenated arylhydrazines. The primary route involves the diazotization of a substituted aniline followed by a reduction step.

Diazotization-Reduction Approaches

This two-step process is the most common and well-documented method for preparing (5-Bromo-2-chlorophenyl)hydrazine.

The synthesis of (5-Bromo-2-chlorophenyl)hydrazine typically commences with the diazotization of 5-Bromo-2-chloroaniline (B183919). chemicalbook.com This reaction is generally carried out in an acidic medium, such as hydrochloric acid, at low temperatures (0-5 °C) with the addition of a diazotizing agent like sodium nitrite. learncbse.ingoogle.com The resulting diazonium salt is then reduced to the desired hydrazine derivative. youtube.com

Diazotization: 5-Bromo-2-chloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. youtube.com

Reduction: The diazonium salt is then reduced to (5-Bromo-2-chlorophenyl)hydrazine using a suitable reducing agent.

This method is analogous to the preparation of other arylhydrazines, such as 2-bromophenylhydrazine (B91577) from 2-bromoaniline. google.com

A variety of reducing agents can be employed for the reduction of the diazonium salt. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.

| Reductive Agent | Reaction Conditions | Reference |

| Sodium sulfite | The diazonium salt solution is added to a solution of sodium sulfite. | princeton.edu |

| Stannous chloride | The reduction is carried out in an acidic medium. | |

| Sodium pyrosulfite | The reaction is conducted at 10-35 °C and a pH of 7-9. google.com | google.com |

| Hypophosphorous acid | This mild reducing agent reduces the diazonium salt to the corresponding arene. ncert.nic.in | ncert.nic.ingoogle.com |

The reaction temperature for the diazotization step is critical and is typically maintained between 0 and 5°C to ensure the stability of the diazonium salt. google.com Following the reduction, the (5-Bromo-2-chlorophenyl)hydrazine product is often isolated as its hydrochloride salt. evitachem.com

Alternative Synthetic Routes (if documented)

While the diazotization-reduction of 5-bromo-2-chloroaniline is the predominant synthetic route, other methods for forming N-N bonds in hydrazine derivatives exist, including the alkylation of hydrazines and the N-N bond formation using chloramines. researchgate.net However, specific documented alternative routes for the direct synthesis of (5-Bromo-2-chlorophenyl)hydrazine are not widely reported in the reviewed literature. The synthesis of related compounds, such as 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, has been achieved by reacting 5-bromo-2,4-dichloropyrimidine (B17362) with hydrazine hydrate. jsscacs.edu.in This suggests that nucleophilic substitution reactions could potentially be explored as an alternative approach.

Green Chemistry Principles in (5-Bromo-2-chlorophenyl)hydrazine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. mdpi.com In the context of arylhydrazine synthesis, several strategies can be employed to align with these principles.

One key area of focus is the development of safer and more efficient diazotization procedures. The use of tert-butyl nitrite (TBN) as a diazotizing agent in place of sodium nitrite is one such advancement, as TBN is considered a milder and non-explosive reagent. researchgate.net Furthermore, conducting diazotization reactions in flow chemistry systems can prevent the accumulation of unstable diazonium intermediates, thereby enhancing safety. researchgate.net

The choice of solvents and catalysts also plays a crucial role in the greenness of a synthetic route. The use of environmentally benign solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to be effective in related reactions. acs.org Additionally, the development of catalytic methods, such as the use of iodine as a catalyst for the generation of aryl radicals from arylhydrazines, offers a metal-free alternative to traditional methods. acs.org

Recent research has also explored the synthesis of hydrazide derivatives using L-proline as a reusable catalyst and employing grinding methods to reduce solvent usage, showcasing a commitment to developing more sustainable synthetic protocols. mdpi.com While not directly applied to (5-Bromo-2-chlorophenyl)hydrazine in the reviewed literature, these green chemistry approaches hold promise for the future of halogenated arylhydrazine synthesis.

Chemical Reactivity and Transformations of 5 Bromo 2 Chlorophenyl Hydrazine

Nucleophilic Character of the Hydrazine (B178648) Moiety

The hydrazine group in (5-Bromo-2-chlorophenyl)hydrazine is characterized by the presence of lone pairs of electrons on the nitrogen atoms, which confers nucleophilic properties to the molecule. This nucleophilicity allows the hydrazine moiety to participate in a variety of reactions. For instance, it can form covalent bonds with electrophilic centers on other molecules, such as proteins or enzymes, potentially leading to the inhibition or modification of their biological activity. evitachem.com The presence of the electron-withdrawing halogen atoms (bromine and chlorine) on the phenyl ring influences the nucleophilicity of the hydrazine group, making it a key factor in its reactivity.

The hydrazine group can undergo oxidation to form azides or nitroso derivatives. evitachem.com Conversely, reduction of the hydrazine group can lead to the formation of amines. evitachem.com These transformations highlight the versatile reactivity of the hydrazine moiety.

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The phenyl ring of (5-Bromo-2-chlorophenyl)hydrazine, while substituted with deactivating halogen atoms, can still undergo electrophilic aromatic substitution reactions, albeit under specific conditions. byjus.commsu.edu The bromine and chlorine atoms are ortho, para-directing groups, but they deactivate the ring towards electrophilic attack due to their inductive electron-withdrawing effect.

Further halogenation of the (5-Bromo-2-chlorophenyl)hydrazine ring would introduce additional halogen atoms onto the aromatic nucleus. byjus.com The positions of substitution will be directed by the existing bromine and chlorine atoms. Given that both are ortho, para-directing, the incoming electrophile would preferentially add to the positions ortho or para to these substituents. However, the deactivating nature of the existing halogens means that forcing conditions, such as the use of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), would likely be required to facilitate the reaction. byjus.comyoutube.com

Electrophilic aromatic substitution reactions typically proceed via a two-step mechanism. masterorganicchemistry.comlibretexts.org

Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com This step is generally the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.comlibretexts.org This step is typically fast. masterorganicchemistry.com

The presence of two different halogen substituents on the ring in (5-Bromo-2-chlorophenyl)hydrazine adds a layer of complexity to predicting the outcome of electrophilic substitution reactions, as their directing effects can either reinforce or oppose each other. msu.edu

Formation of Hydrazone Derivatives

One of the most significant reactions of (5-Bromo-2-chlorophenyl)hydrazine is its condensation with aldehydes and ketones to form hydrazones. youtube.comlibretexts.orgyoutube.com Hydrazones are a class of organic compounds characterized by the C=N-NH- linkage and are important intermediates in organic synthesis. nih.gov

The reaction of (5-Bromo-2-chlorophenyl)hydrazine with aldehydes or ketones is a nucleophilic addition-elimination reaction. youtube.comchemguide.co.uk The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This is followed by the elimination of a water molecule to form the corresponding (5-bromo-2-chlorophenyl)hydrazone. youtube.comchemguide.co.uk The reaction is often catalyzed by acid. nih.gov

For example, the reaction with a generic aldehyde (R-CHO) or ketone (R-CO-R') can be represented as follows:

C₆H₃BrCl-NHNH₂ + R-CO-R' → C₆H₃BrCl-N=C(R)R' + H₂O

This reaction is a versatile method for preparing a wide range of hydrazone derivatives with various substituents.

Hydrazones derived from (5-Bromo-2-chlorophenyl)hydrazine are generally stable compounds. Their stability can be influenced by the nature of the aldehyde or ketone used in their synthesis.

The structural characterization of these hydrazones is typically achieved through spectroscopic techniques such as:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure of the hydrazone. nih.gov

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=N and N-H bonds in the hydrazone, distinguishing it from the starting hydrazine and carbonyl compound. researchgate.net

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, further confirming its identity.

UV-Visible Spectroscopy: Can provide information about the electronic transitions within the molecule. researchgate.net

The table below summarizes some of the key spectroscopic data for hydrazone derivatives.

| Spectroscopic Technique | Key Features for Hydrazone Characterization |

| ¹H NMR | Signals for aromatic protons, N-H proton, and protons of the aldehyde/ketone residue. |

| ¹³C NMR | Signals for aromatic carbons and the C=N carbon. |

| IR Spectroscopy | Characteristic absorption for C=N stretching and N-H stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the hydrazone. |

Cyclization Reactions to Form Heterocyclic Compounds

(5-Bromo-2-chlorophenyl)hydrazine is a versatile reagent in organic synthesis, primarily utilized as a precursor for constructing a variety of heterocyclic compounds. Its reactivity is centered around the hydrazine moiety, which can participate in condensation and subsequent cyclization reactions with suitable carbonyl-containing substrates. The presence of bromo and chloro substituents on the phenyl ring significantly influences the electronic properties and steric environment of the molecule, which in turn can direct the regiochemical outcome of these transformations.

Indole (B1671886) and Indazole Synthesis (e.g., Fischer Indole Synthesis)

The construction of indole rings is a cornerstone of heterocyclic chemistry, and the Fischer indole synthesis remains one of the most important methods for this purpose. thermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgnih.gov

(5-Bromo-2-chlorophenyl)hydrazine serves as a suitable arylhydrazine precursor for this synthesis. The general mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org Under acidic conditions, this intermediate undergoes a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. jk-sci.com

The reaction of (5-Bromo-2-chlorophenyl)hydrazine with various ketones is expected to produce 7-chloro-5-bromo-substituted indoles. The substitution pattern on the final indole product is a direct consequence of the substituents on the parent phenylhydrazine (B124118).

Table 1: Examples of Fischer Indole Synthesis with (5-Bromo-2-chlorophenyl)hydrazine This table presents predicted products based on the established Fischer indole synthesis mechanism.

| Ketone/Aldehyde Reactant | Expected Indole Product | Reaction Conditions |

|---|---|---|

| Acetone | 7-Chloro-5-bromo-2,3-dimethyl-3H-indole | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) |

| Cyclohexanone | 10-Bromo-7-chloro-1,2,3,4-tetrahydrocarbazole | Acid catalyst (e.g., Acetic Acid, HCl) |

| Pyruvic Acid | 7-Chloro-5-bromo-indole-2-carboxylic acid | Acid catalyst (e.g., Alcoholic HCl) thermofisher.com |

For the synthesis of indazoles, (5-Bromo-2-chlorophenyl)hydrazine can also be a key starting material. While various methods exist for indazole synthesis organic-chemistry.org, a common route involves the cyclization of hydrazones derived from o-carbonyl-substituted phenylhydrazines or related precursors. For instance, a related synthesis involves heating 5-bromo-2-fluorobenzaldehyde (B134332) with hydrazine to yield 5-bromo-1H-indazole, highlighting a pathway where a halogen at the ortho position is displaced in a cyclization-elimination reaction.

Pyrazoline and Pyrazole (B372694) Ring Formation

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds with a broad range of applications. The most common synthetic routes to these structures involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govsci-hub.se

Pyrazole Synthesis: The reaction of (5-Bromo-2-chlorophenyl)hydrazine with a 1,3-diketone, such as acetylacetone (B45752) (2,4-pentanedione), is a classic method for forming a pyrazole ring. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine attacks the carbonyl groups of the diketone, leading to the formation of the heterocyclic ring with the elimination of water. dergipark.org.tr

Pyrazoline Synthesis: 2-Pyrazolines are readily synthesized by the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones). revistabionatura.orgtandfonline.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid and involves the Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. tandfonline.com

Table 2: Examples of Pyrazole and Pyrazoline Synthesis This table presents predicted products based on established pyrazole and pyrazoline synthetic methods.

| Reactant | Product Class | Expected Product Name |

|---|---|---|

| Acetylacetone | Pyrazole | 1-(5-Bromo-2-chlorophenyl)-3,5-dimethyl-1H-pyrazole |

| Dibenzoylmethane | Pyrazole | 1-(5-Bromo-2-chlorophenyl)-3,5-diphenyl-1H-pyrazole |

| Benzalacetophenone (Chalcone) | Pyrazoline | 1-(5-Bromo-2-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |

Quinoline (B57606) and Related Heterocycle Formations

The direct participation of (5-Bromo-2-chlorophenyl)hydrazine in classic quinoline syntheses (like the Skraup or Friedländer synthesis) is not typical, as these methods generally build the quinoline core from anilines. However, this hydrazine is a valuable synthon for creating complex heterocyclic systems that incorporate a quinoline scaffold.

A prominent strategy involves using (5-Bromo-2-chlorophenyl)hydrazine to construct a pyrazole ring that is appended to a quinoline moiety. This is achieved by reacting the hydrazine with a quinoline derivative containing a suitable functional group, such as an enone. For example, the reaction of a substituted quinoline enone with a hydrazine can yield a pyrazolyl-quinoline derivative. nih.gov In such cases, the (5-Bromo-2-chlorophenyl)hydrazine would react with the enone portion of the molecule to form the pyrazoline or pyrazole ring, resulting in a final product where the (5-bromo-2-chlorophenyl)pyrazole unit is attached to the quinoline core.

This approach allows for the synthesis of elaborate, multi-heterocyclic structures, combining the structural features of both pyrazoles and quinolines.

Regioselectivity and Stereoselectivity in Cyclization Reactions

The substituents on the phenyl ring of (5-Bromo-2-chlorophenyl)hydrazine play a critical role in directing the outcome of cyclization reactions, particularly concerning regioselectivity.

Regioselectivity:

In Fischer Indole Synthesis: When an unsymmetrical ketone is used as the substrate, the formation of two different regioisomeric indoles is possible. The regioselectivity is governed by a combination of factors, including the acidity of the medium, steric hindrance, and the electronic effects of the substituents on the hydrazine. thermofisher.com For (5-Bromo-2-chlorophenyl)hydrazine, the bulky chlorine atom at the ortho-position exerts a significant steric effect. This hindrance is likely to direct the dergipark.org.trdergipark.org.tr-sigmatropic rearrangement to occur at the less hindered C-6 position of the phenyl ring, leading preferentially to the formation of the 7-chloro-5-bromoindole isomer.

In Pyrazole Synthesis: The reaction with an unsymmetrical 1,3-diketone can also lead to two regioisomers. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. The outcome is often dependent on the reaction conditions (e.g., pH). In acidic media, the reaction is typically under thermodynamic control, while basic conditions may favor kinetic control. The electronic nature of the diketone and the hydrazine substituents influences the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens, thereby determining the final regiochemical outcome. nih.gov

Stereoselectivity:

Stereoselectivity becomes a consideration when new chiral centers are formed during the cyclization process. A key example is the synthesis of pyrazolines from chalcones and hydrazines. In this reaction, a new stereocenter is created at the C-5 position of the pyrazoline ring. If achiral starting materials are used in the absence of a chiral influence (like a chiral catalyst or solvent), the product will be a racemic mixture of the two possible enantiomers. The introduction of stereocontrol would require the use of chiral substrates, auxiliaries, or catalysts to favor the formation of one stereoisomer over the other.

Derivatives and Analogues of 5 Bromo 2 Chlorophenyl Hydrazine

N-Substituted (5-Bromo-2-chlorophenyl)hydrazine Derivatives

The nitrogen atoms of the hydrazine (B178648) group are nucleophilic and can readily react with electrophiles to form N-substituted derivatives. These reactions are fundamental in expanding the chemical utility of the parent compound.

Carbamate derivatives are formed by the reaction of the hydrazine with chloroformates or similar reagents. For instance, Methyl 2-(5-bromo-2-chlorophenyl)hydrazine-1-carboxylate can be synthesized by reacting (5-bromo-2-chlorophenyl)hydrazine with methyl chloroformate. This reaction typically proceeds by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a stable carbamate. These derivatives are often stable, crystalline solids and can serve as protected forms of the hydrazine or as intermediates in the synthesis of more complex molecules.

Acylhydrazines are prepared by the acylation of (5-bromo-2-chlorophenyl)hydrazine with acylating agents such as acid chlorides or anhydrides. Similarly, reaction with sulfonyl chlorides yields sulfonylhydrazines. These derivatives are important precursors for the synthesis of various heterocyclic compounds and have been studied for their wide-ranging biological activities. nih.govresearchgate.net The resulting acylhydrazines can be further reacted with aldehydes or ketones to form acylhydrazones, a class of compounds known to possess antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov

Derivatives with Modified Aromatic Ring Substitution Patterns

The electronic properties of the (5-Bromo-2-chlorophenyl)hydrazine scaffold are significantly influenced by the positions of the bromine and chlorine atoms. The chlorine atom at the ortho-position and the bromine atom at the meta-position (relative to the hydrazine group) exert strong electron-withdrawing inductive effects. These effects decrease the electron density of the aromatic ring and also reduce the nucleophilicity of the attached hydrazine moiety compared to unsubstituted phenylhydrazine (B124118). This modulation of reactivity is critical for controlling the outcome of subsequent chemical reactions. For instance, the reduced nucleophilicity can allow for more selective reactions at one nitrogen atom over the other. The presence of these halogens is also known to enhance the binding affinity of the molecule to biological targets. evitachem.com

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Chlorine | 2- (ortho) | -I (Inductive), -M (Mesomeric) | Decreases ring electron density and hydrazine nucleophilicity. |

| Bromine | 5- (meta) | -I (Inductive) | Decreases ring electron density. |

Analogues of (5-bromo-2-chlorophenyl)hydrazine with different halogen combinations can be synthesized using established methods. The most common route involves the diazotization of a corresponding substituted aniline (B41778), followed by reduction. chemicalbook.comchemicalbook.com For example, to synthesize a fluoro-iodo analogue, one would start with the appropriate fluoro-iodo-aniline. This aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. google.com This intermediate is then reduced, often using a reducing agent like tin(II) chloride, to yield the desired substituted phenylhydrazine. chemicalbook.comchemicalbook.com This modular approach allows for the systematic synthesis of a library of halogenated phenylhydrazines for structure-activity relationship (SAR) studies.

Biologically Relevant (5-Bromo-2-chlorophenyl)hydrazine Scaffolds

The (5-Bromo-2-chlorophenyl) group is a recognized scaffold in medicinal chemistry. It is a key component in the synthesis of intermediates for important therapeutic agents. For example, the related ketone, (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, is a precursor in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type-2 diabetes. Specifically, intermediates like (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone are used in the synthesis of empagliflozin. google.compharmaffiliates.com

The utility of (5-bromo-2-chlorophenyl)hydrazine itself lies in its ability to be converted into various heterocyclic systems and hydrazones which have a high potential for biological activity. nih.govevitachem.com The reaction of hydrazines with carbonyl compounds to form hydrazones is a robust and high-yielding transformation. scirp.org Given the wide array of biological activities reported for hydrazone derivatives—including anticancer, antimicrobial, and anti-inflammatory effects—the (5-bromo-2-chlorophenyl)hydrazone scaffold represents a promising area for the development of new therapeutic candidates. nih.govnih.gov The specific halogenation pattern of this scaffold can contribute to enhanced potency and favorable pharmacokinetic properties in the resulting drug molecules.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

(5-Bromo-2-chlorophenyl)hydrazine serves as a fundamental building block in the multi-step synthesis of more complex organic molecules. evitachem.comchemicalregister.com Its structure is frequently incorporated into larger frameworks, particularly in the development of pharmaceutical and medicinal chemistry intermediates. evitachem.com The reactivity of the hydrazine (B178648) functional group allows it to readily participate in reactions to form heterocyclic compounds, such as pyrazoles and indoles, which are significant scaffolds in drug discovery. The presence of the bromo and chloro substituents on the phenyl ring enhances the compound's utility, allowing for subsequent cross-coupling reactions or other modifications to build molecular complexity.

Precursor for Advanced Fine Chemicals and Specialty Materials

As an advanced intermediate, (5-Bromo-2-chlorophenyl)hydrazine is a key precursor in the production of fine chemicals and specialty materials. chemicalregister.com Fine chemicals are pure, single substances produced in limited quantities through complex chemical synthesis, serving as critical components in industries like pharmaceuticals, electronics, and cosmetics. This compound is listed by chemical suppliers as a building block for material science, indicating its role in developing new materials with specific, high-value properties. bldpharm.com Its applications in this area include contributing to the synthesis of organic electronic materials or other specialized polymers where the specific substitution pattern of the phenyl ring is required to achieve desired physical or chemical characteristics.

Interactive Table: Properties of (5-Bromo-2-chlorophenyl)hydrazine (Note: Data is for the hydrochloride salt where specified)

| Property | Value |

| CAS Number | 98141-96-9 |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| Alternate CAS (HCl Salt) | 1067197-15-2 bldpharm.comlabshake.com |

| Molecular Formula (HCl Salt) | C₆H₇BrCl₂N₂ evitachem.com |

| Purity (Typical) | >96% labshake.com |

| Primary Use | Research Chemical / Intermediate chemicalregister.combldpharm.com |

| Physical State | Solid |

Catalyst Ligand Synthesis (if applicable to derivatives)

The utility of (5-Bromo-2-chlorophenyl)hydrazine extends to the field of coordination chemistry, where its derivatives can function as ligands for metal catalysts. Chemical suppliers categorize the compound and its relatives under "Catalysts & Ligands," highlighting this application. chemicalregister.com The hydrazine group is reactive and can be transformed into structures, such as Schiff bases, which are well-known for their ability to coordinate with metal ions. For instance, a related compound featuring a 5-bromo substituted phenyl group was used to create a bidentate ligand that coordinates with metals through azomethine nitrogen and thioketo sulfur atoms. evitachem.com This demonstrates that the (5-Bromo-2-chlorophenyl) moiety can be incorporated into more complex ligand structures, where the electronic properties conferred by the halogen atoms can influence the performance of the resulting metal catalyst.

Applications in Medicinal Chemistry Research

Intermediate in the Synthesis of Potential Therapeutic Agents

The primary role of (5-Bromo-2-chlorophenyl)hydrazine in medicinal chemistry is as a precursor for the construction of more complex molecular frameworks, particularly heterocyclic compounds that are prevalent in drug molecules. The nucleophilic nature of the hydrazine (B178648) group allows it to readily participate in condensation and cyclization reactions to form stable ring systems like indoles, pyrazoles, and triazoles. These scaffolds are central to many biologically active compounds, and the inclusion of the 5-bromo-2-chlorophenyl moiety can impart desirable pharmacological properties.

In drug discovery, a "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the starting point for optimization. (5-Bromo-2-chlorophenyl)hydrazine is an ideal starting material for generating lead compounds due to its ability to form diverse heterocyclic structures.

A common application is in the Fischer indole (B1671886) synthesis, where it can be reacted with various ketones or aldehydes to produce a wide array of substituted indoles. The resulting indole scaffold, bearing the 5-bromo-2-chlorophenyl group at the 1-position, can then be further modified in a process known as lead optimization. The goal of optimization is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. science.gov

Optimization strategies for a lead compound derived from (5-Bromo-2-chlorophenyl)hydrazine could involve:

Modification of the Heterocyclic Core: Introducing various substituents at different positions of the indole ring to probe interactions with the biological target.

Alteration of the Phenyl Substituents: Synthesizing analogues where the bromine or chlorine atoms are replaced with other groups (e.g., fluorine, methyl) to fine-tune electronic and steric properties.

Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties to improve the compound's drug-like characteristics.

| Initial Scaffold (from (5-Bromo-2-chlorophenyl)hydrazine) | Modification Strategy | Example Modification | Intended Improvement |

|---|---|---|---|

| 1-(5-Bromo-2-chlorophenyl)-indole | Substitution on Indole Ring | Add a carboxylic acid group at C3-position | Increase solubility; introduce new binding interaction |

| Alteration of Phenyl Ring | Replace 5-Bromo with 5-Trifluoromethyl | Enhance metabolic stability and cell permeability | |

| Bioisosteric Replacement | Replace indole with an azaindole core | Improve solubility and hydrogen bonding capacity |

Once a lead compound has been optimized to possess a desirable balance of efficacy, safety, and pharmacokinetic properties, it becomes a preclinical drug candidate. The development of this candidate for clinical trials requires a robust and scalable synthetic route to produce sufficient quantities of high-purity material for extensive testing. mdpi.com

The use of (5-Bromo-2-chlorophenyl)hydrazine as an early-stage intermediate is critical in this phase. A well-defined reaction pathway starting from this compound allows for the reliable and reproducible synthesis of the drug candidate. For instance, the synthesis of a pyrazolo[1,5-d] science.govgoogle.comtriazin-7(one) derivative, a class of compounds investigated for antibacterial properties, could utilize a substituted hydrazine in its initial steps. mdpi.coma2bchem.com The availability and reactivity of (5-Bromo-2-chlorophenyl)hydrazine make it a practical choice for constructing the core of such complex molecules, ensuring that the supply chain for the preclinical candidate is secure.

Role in Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity, accelerating the discovery of new lead compounds. bohrium.com

(5-Bromo-2-chlorophenyl)hydrazine is an excellent building block for combinatorial libraries due to the reliable reactivity of its hydrazine functional group. It can be reacted with a diverse collection of aldehydes and ketones in a parallel fashion to generate a library of hydrazone derivatives. This process is often high-yielding and can be automated. The diversity of the resulting library is determined by the variety of the carbonyl-containing reactants used. Such libraries of (5-bromo-2-chlorophenyl)hydrazones can be screened against various biological targets like enzymes or receptors to identify initial "hits" for further development. nih.gov

| Building Block 1 | Building Block 2 (Aldehyde/Ketone) | Resulting Hydrazone Product |

|---|---|---|

| (5-Bromo-2-chlorophenyl)hydrazine | Benzaldehyde | 1-(5-Bromo-2-chlorophenyl)-2-benzylidenehydrazine |

| Acetophenone | 1-(5-Bromo-2-chlorophenyl)-2-(1-phenylethylidene)hydrazine | |

| Pyridine-4-carbaldehyde | 1-(5-Bromo-2-chlorophenyl)-2-(pyridin-4-ylmethylene)hydrazine |

Structure-Activity Relationship (SAR) Studies of Hydrazine-Based Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a compound to understand how these changes affect its biological activity. researchgate.net The (5-Bromo-2-chlorophenyl)hydrazine scaffold provides a fixed anchor point around which systematic modifications can be made to establish a clear SAR.

The specific halogenation pattern of this compound is particularly important. The chlorine atom at the ortho-position (position 2) and the bromine atom at the meta-position (position 5) exert distinct electronic and steric effects. In an SAR study, researchers might synthesize a series of analogues to determine the importance of these features:

Positional Isomers: Moving the chlorine or bromine to other positions on the phenyl ring to see if the substitution pattern is critical for activity.

Halogen Substitution: Replacing bromine or chlorine with other halogens (F, I) or non-halogen groups (CH₃, CF₃) to probe the role of size, electronegativity, and the potential for halogen bonding in target engagement.

Hydrazine Modification: Acylating or alkylating the hydrazine nitrogen atoms to explore how these changes impact binding and pharmacokinetics.

The insights gained from these studies are crucial for rationally designing more potent and selective drug candidates. For example, SAR studies on flavonoids have shown that the position and nature of substituents on the aromatic rings are critical for their inhibitory activity against enzymes like BACE1, a target in Alzheimer's disease research. nih.gov A similar systematic approach using the (5-Bromo-2-chlorophenyl)hydrazine scaffold can elucidate the key molecular features required for a desired therapeutic effect.

Computational and Theoretical Studies of 5 Bromo 2 Chlorophenyl Hydrazine

Molecular Orbital Analysis and Electronic Properties

Detailed molecular orbital studies, such as those determining HOMO-LUMO energy gaps and mapping electron density, are fundamental to understanding a molecule's reactivity. The electronic properties of (5-Bromo-2-chlorophenyl)hydrazine are significantly influenced by the presence of the phenyl ring substituted with both a bromine and a chlorine atom, as well as the hydrazine (B178648) moiety. evitachem.com These halogen atoms are electron-withdrawing, which affects the electron distribution across the aromatic system and the hydrazine group.

Computational analyses, often employing Density Functional Theory (DFT), can provide quantitative data on these electronic characteristics. For instance, studies on similar aromatic compounds, like 2-(2-Chlorophenyl)benzimidazole, have utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to calculate Mulliken charges, HOMO-LUMO energies, and map the molecular electrostatic potential (MEP). niscpr.res.inresearchgate.net Such analyses for (5-Bromo-2-chlorophenyl)hydrazine would reveal the most likely sites for electrophilic and nucleophilic attack. The hydrazine group, with its lone pairs of electrons, is a key site of reactivity, capable of engaging in oxidation-reduction reactions or forming covalent bonds with biological targets. evitachem.com

Table 1: Predicted Electronic Properties of (5-Bromo-2-chlorophenyl)hydrazine (Hypothetical Data Based on Similar Compounds)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |

Conformational Analysis and Tautomerism

The flexibility of the hydrazine side chain in (5-Bromo-2-chlorophenyl)hydrazine allows for different spatial arrangements or conformations. Conformational analysis, through computational methods, can identify the most stable conformers and the energy barriers between them. The orientation of the -NH-NH2 group relative to the substituted phenyl ring is of particular interest.

Furthermore, phenylhydrazines can exhibit tautomerism, a phenomenon involving the migration of a proton. While enol-enol tautomerism has been studied in related heterocyclic systems like 3-hydroxy-3-pyrrolin-2-ones, the specific tautomeric forms of (5-Bromo-2-chlorophenyl)hydrazine have not been extensively detailed in the available literature. researchgate.net Theoretical calculations could predict the relative energies of potential tautomers, providing insight into which forms are most likely to exist under various conditions.

Reaction Mechanism Predictions (e.g., transition state analysis for cyclizations)

(5-Bromo-2-chlorophenyl)hydrazine serves as a key intermediate in the synthesis of more complex molecules, often involving cyclization reactions. evitachem.com Theoretical chemistry can be employed to predict the mechanisms of these reactions, including the identification of transition states and the calculation of activation energies. For example, the Fischer indole (B1671886) synthesis is a classic reaction of phenylhydrazines, and computational studies could elucidate the multi-step mechanism involving researchgate.netresearchgate.net-sigmatropic rearrangement for (5-Bromo-2-chlorophenyl)hydrazine.

While specific transition state analyses for cyclizations involving this particular compound are not prominent in the literature, the principles can be inferred from broader studies on phenylhydrazine (B124118) reactivity. Such studies would help in optimizing reaction conditions and predicting the feasibility of forming novel heterocyclic compounds.

Docking and Molecular Dynamics Simulations of Derivatives

While direct computational studies on (5-Bromo-2-chlorophenyl)hydrazine are limited, there is research on the computational analysis of its derivatives, particularly in the context of drug design. Molecular docking is a computational technique used to predict the binding orientation of a ligand to a target protein.

For instance, derivatives of phenylhydrazine have been the subject of molecular docking studies to evaluate their potential as anticancer agents. In one study, novel phenyl hydrazine derivatives of piperidones were docked against dihydrofolate reductase, showing significant binding potency. researchgate.netasianpubs.org Another study explored phthalazine (B143731) derivatives, synthesized from precursors like hydrazine hydrate, for their VEGFR-2 inhibition activity, employing both molecular docking and molecular dynamics simulations to understand ligand-target interactions and stability. nih.govresearchgate.net Similarly, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been studied via molecular dynamics simulations to validate their potential as antidiabetic agents. nih.gov

These examples highlight how derivatives of (5-Bromo-2-chlorophenyl)hydrazine could be computationally screened against various biological targets. The data from such simulations, including binding energies and interaction patterns, are crucial for the rational design of new therapeutic agents.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic organic chemistry continually demands more efficient, cost-effective, and safer methods for the preparation of key intermediates. For (5-bromo-2-chlorophenyl)hydrazine, future research is anticipated to move beyond traditional multi-step batch processes towards more innovative and streamlined approaches.

Current synthesis often involves the diazotization of 5-bromo-2-chloroaniline (B183919) followed by reduction, or the reaction of 5-bromo-2-chlorobenzaldehyde (B64787) with hydrazine (B178648). evitachem.com While effective, these methods can present challenges related to handling hazardous reagents and generating significant waste. Future synthetic strategies are expected to focus on the following areas:

Continuous Flow Synthesis: The adoption of flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.gov The in-situ generation and immediate consumption of potentially unstable intermediates, such as diazonium salts, can be achieved in a continuous flow reactor, minimizing risks associated with their accumulation. nih.gov This approach also allows for precise control over reaction parameters, leading to improved yields and purity.

Catalytic Methods: The development of novel catalytic systems presents a major avenue for improving the efficiency of (5-bromo-2-chlorophenyl)hydrazine synthesis. Research into transition-metal-free catalytic systems or the use of more abundant and less toxic metals as catalysts could provide more sustainable alternatives to traditional methods that often rely on stoichiometric reagents like tin(II) chloride.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Future research could explore the potential of engineered enzymes for the synthesis of substituted phenylhydrazines, including (5-bromo-2-chlorophenyl)hydrazine, from readily available precursors. chim.it

| Synthetic Approach | Potential Advantages | Research Focus |

| Continuous Flow Chemistry | Enhanced safety, improved process control, scalability | Development of integrated flow reactors for multi-step synthesis |

| Novel Catalytic Systems | Reduced waste, lower cost, improved sustainability | Exploration of earth-abundant metal catalysts, organocatalysis |

| Biocatalysis | High selectivity, mild reaction conditions, green chemistry | Enzyme screening and engineering for hydrazine synthesis |

Exploration of New Reactivity Profiles

The reactivity of (5-bromo-2-chlorophenyl)hydrazine is largely dictated by the nucleophilic hydrazine moiety and the substituted aromatic ring. While its use in the Fischer indole (B1671886) synthesis and the formation of hydrazones is well-established, there is considerable scope to explore new reactivity patterns. wikipedia.org

Future research in this area could focus on:

Cycloaddition Reactions: The hydrazine moiety can participate in various cycloaddition reactions to form a range of heterocyclic compounds. Investigating the [3+2] and [4+2] cycloaddition reactions of (5-bromo-2-chlorophenyl)hydrazine with different dipolarophiles and dienes could lead to the synthesis of novel pyrazoles, triazoles, and other important heterocyclic scaffolds. chim.it

Metal-Catalyzed Cross-Coupling Reactions: The presence of bromo and chloro substituents on the phenyl ring opens up avenues for various metal-catalyzed cross-coupling reactions. Exploring Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings could enable the introduction of a wide array of functional groups, leading to the synthesis of highly functionalized derivatives with tailored properties.

Photoredox Catalysis: The use of visible light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. Investigating the photoredox-catalyzed reactions of (5-bromo-2-chlorophenyl)hydrazine could uncover new pathways for C-H functionalization, radical-mediated cyclizations, and other unprecedented transformations. chemicalbook.com

Expansion of Applications in Diverse Chemical Fields

The unique structural features of (5-bromo-2-chlorophenyl)hydrazine make it a valuable precursor for the synthesis of a wide range of functional molecules. Future research is expected to expand its applications beyond its current role as a simple intermediate.

Medicinal Chemistry: Hydrazine derivatives are integral components of many bioactive molecules. nih.gov The synthesis of novel heterocyclic compounds, such as pyrazoles and triazoles, from (5-bromo-2-chlorophenyl)hydrazine could lead to the discovery of new therapeutic agents with potential applications as anticancer, antimicrobial, or anti-inflammatory drugs. rroij.comnih.govastate.eduresearchgate.net The specific substitution pattern of the starting hydrazine can significantly influence the biological activity of the resulting heterocycles. nih.govrroij.com

Agrochemicals: Triazole derivatives are a well-established class of fungicides and herbicides used in agriculture. researchgate.netrjptonline.org The development of new triazole-based agrochemicals derived from (5-bromo-2-chlorophenyl)hydrazine could offer improved efficacy and a broader spectrum of activity against various plant pathogens. researchgate.net

Materials Science: The incorporation of halogenated aromatic moieties into polymers can impart desirable properties such as flame retardancy and enhanced thermal stability. Future research could explore the use of (5-bromo-2-chlorophenyl)hydrazine and its derivatives as monomers for the synthesis of novel conductive polymers or coordination polymers with interesting optical and electronic properties. researchgate.netnih.govmdpi.com

| Application Field | Potential Derivatives | Desired Properties |

| Medicinal Chemistry | Pyrazoles, Indoles, Triazoles | Anticancer, Antimicrobial, Anti-inflammatory activity |

| Agrochemicals | Triazoles | Fungicidal, Herbicidal activity |

| Materials Science | Conductive Polymers, Coordination Polymers | Enhanced thermal stability, Novel optical/electronic properties |

Sustainable Chemistry Approaches for (5-Bromo-2-chlorophenyl)hydrazine and its Derivatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on (5-bromo-2-chlorophenyl)hydrazine and its derivatives will undoubtedly focus on minimizing the environmental impact of their synthesis and application.

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a cornerstone of green chemistry. organic-chemistry.org The development of catalytic and atom-economical reactions, such as the Fischer indole synthesis, will be crucial. wikipedia.orgorganic-chemistry.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids, is a key objective. rsc.orgnasa.govnih.gov Research into the synthesis of (5-bromo-2-chlorophenyl)hydrazine and its derivatives in these green solvents is a promising area of investigation. rsc.orgnasa.gov

Mechanochemistry: Solid-state reactions induced by mechanical force, known as mechanochemistry, can often be performed with minimal or no solvent, leading to significantly reduced waste generation. rsc.org Exploring the mechanochemical synthesis of (5-bromo-2-chlorophenyl)hydrazine and its derivatives is a highly promising avenue for sustainable chemistry. rsc.org

Catalyst Recycling: The development of heterogeneous catalysts or catalytic systems that allow for easy separation and recycling will be essential for improving the sustainability of synthetic processes involving (5-bromo-2-chlorophenyl)hydrazine.

By focusing on these future research directions, the scientific community can fully exploit the synthetic potential of (5-bromo-2-chlorophenyl)hydrazine, paving the way for the development of innovative products and processes across a wide range of chemical industries while adhering to the principles of sustainable chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.